alpha-Ochratoxin

Pharmacokinetics Toxicokinetics Metabolite clearance

alpha-Ochratoxin (OTα, CAS 19165-63-0), systematically named (3R)-5-chloro-8-hydroxy-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-7-carboxylic acid, is the dihydroisocoumarin hydrolysis product of the mycotoxin ochratoxin A (OTA). The compound retains the chlorinated isocoumarin core of OTA but lacks the L-phenylalanine moiety connected via the amide bond that defines the parent toxin.

Molecular Formula C11H9ClO5
Molecular Weight 256.64 g/mol
CAS No. 19165-63-0
Cat. No. B107619
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha-Ochratoxin
CAS19165-63-0
Synonyms5-chloro-8-hydroxy-3,4-dihydro-3-methylisocoumarin-7-carboxylic acid
5-chloro-8-hydroxy-3,4-dihydro-3-methylisocoumarin-7-carboxylic acid, (R)-isomer
ochratoxin alpha
Molecular FormulaC11H9ClO5
Molecular Weight256.64 g/mol
Structural Identifiers
SMILESCC1CC2=C(C=C(C(=C2C(=O)O1)O)C(=O)O)Cl
InChIInChI=1S/C11H9ClO5/c1-4-2-5-7(12)3-6(10(14)15)9(13)8(5)11(16)17-4/h3-4,13H,2H2,1H3,(H,14,15)/t4-/m1/s1
InChIKeyOSFWJKYWJMZKSM-SCSAIBSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Alpha-Ochratoxin (CAS 19165-63-0): Core Identity and Procurement-Relevant Characteristics for the Ochratoxin A Hydrolysis Product


alpha-Ochratoxin (OTα, CAS 19165-63-0), systematically named (3R)-5-chloro-8-hydroxy-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-7-carboxylic acid, is the dihydroisocoumarin hydrolysis product of the mycotoxin ochratoxin A (OTA) [1]. The compound retains the chlorinated isocoumarin core of OTA but lacks the L-phenylalanine moiety connected via the amide bond that defines the parent toxin [2]. OTα is produced endogenously through enzymatic or microbial cleavage of OTA and is recognized as the primary detoxification product in mammalian and microbial systems [3]. As an analytical reference standard and research reagent, OTα is critical for biodegradation studies, biomonitoring of OTA exposure, and structure-activity relationship investigations across the ochratoxin family.

Why Ochratoxin Family Compounds Cannot Substitute for Alpha-Ochratoxin in Research and Analytical Workflows


The ochratoxin family spans a wide toxicity continuum, and members are not functionally interchangeable. OTα is the hydrolytic detoxification product of OTA and is consistently shown to be orders of magnitude less toxic—or completely inactive—across every major toxicological endpoint tested, including protein synthesis inhibition, immunosuppression, neurotoxicity, genotoxicity, and teratogenicity [1]. Critically, OTα is also the major urinary and biliary metabolite used as a direct biomarker of OTA exposure and detoxification efficacy [2]. Substituting OTα with OTA, ochratoxin B (OTB), or 4R-hydroxyochratoxin A (4R-OH-OTA) in analytical workflows, toxicology studies, or biodegradation experiments would yield fundamentally different—and scientifically invalid—results because those analogs either retain substantial toxicity (OTA, 4R-OH-OTA) or differ structurally in ways that alter their metabolic fate and detection characteristics (OTB, OTC) [3]. The quantitative evidence below establishes where and by how much OTα diverges from its closest structural relatives.

Alpha-Ochratoxin (OTα): Quantified Differential Evidence Against Closest Ochratoxin Analogs


Elimination Half-Life: OTα Is Cleared 10.7× Faster Than OTA in Rat Pharmacokinetic Studies

In a comprehensive rat pharmacokinetic study across six ochratoxin analogs, OTα (designated Oα) exhibited an elimination half-life of 9.6 ± 2.3 h, compared to 103 ± 16 h for ochratoxin A (OA) and 50.5 ± 2.8 h for lactone-opened OA (OP-OA) [1]. Total body clearance of OTα was 40 mL/h·kg, approximately 13-fold higher than OA (3.1 mL/h·kg) [1]. This demonstrates that OTα is rapidly eliminated, whereas OTA persists due to extensive plasma protein binding and enterohepatic recirculation [2].

Pharmacokinetics Toxicokinetics Metabolite clearance

Protein Synthesis Inhibition: OTα Shows No Activity, in Contrast to OTA and 4R-OH-OTA Which Inhibit with Ki Values of 1.3 and 0.9 mM

Creppy et al. (1983) directly compared OTα, OTA, and 4R-OH-OTA for inhibition of phenylalanyl-tRNA synthetase (PheRS) and downstream effects on protein synthesis and cell growth in hepatoma cells [1]. 4R-OH-OTA inhibited PheRS with a Ki of 0.9 mM, slightly more potent than OTA (Ki = 1.3 mM), and both compounds inhibited protein synthesis and cell growth. In contrast, OTα did not affect either protein synthesis or cell growth at comparable concentrations [1]. This differential was further corroborated by Creppy et al. (1983, Toxicol. Lett. 19: 217-224), showing OTα and OTB were ineffective across all three test systems (tRNA aminoacylation, growth, protein synthesis) [2].

Protein synthesis Hepatoma cells Structure-activity relationship

Immunosuppression: OTα Is Completely Ineffective, While OTA and 4R-OH-OTA Suppress Antibody-Producing Cells by 80–93% at 1 µg/kg

Creppy et al. (1983, Infect. Immun.) evaluated OTα and 4R-OH-OTA for immunosuppressive properties in BALB/c mice using the standard plaque-counting technique [1]. 4R-OH-OTA at 1 µg/kg caused an 80% reduction in IgM-producing spleen lymphocytes and a 93% reduction in IgG-producing cells (compared to 90% and 92% for OTA, respectively) [1]. OTα, in stark contrast, was completely ineffective at the same dose, exhibiting no immunosuppressive activity [1]. This establishes OTα as the immunologically silent member of the ochratoxin family.

Immunotoxicity Immunoglobulin BALB/c mice

Neurotoxicity: OTα Shows No Effect on Brain Cell Cultures up to 15 µM, Whereas OTA Is Cytotoxic at Sub-Micromolar Concentrations

Bruinink et al. (1998) directly compared the neurotoxic effects of OTA, ochracin, and OTα on embryonic chick brain cell cultures [1]. OTα did not affect brain cell cultures at concentrations up to 15 µM, with only a small (~20%) but significant reduction in cellular protein at concentrations above 0.3 µM. Cell function, measured by neutral red uptake and MTT-dehydrogenase activity, was only reduced at extremely high OTα concentrations (1 mM) [1]. In contrast, OTA exerts cytotoxic effects at nanomolar to low micromolar concentrations in the same cell system [1]. This ~3-order-of-magnitude difference in neurotoxic potency confirms that OTα lacks the neurotoxic pharmacophore present in intact OTA.

Neurotoxicity Embryonic brain cells In vitro toxicology

Genotoxicity: OTα Is Inactive in SOS DNA Repair Assay, While OTA Is Genotoxic at 0.1–4 mM Without Metabolic Activation

Malaveille et al. (1991) assayed OTA, OTα, and seven structurally related compounds for SOS DNA repair-inducing activity in Escherichia coli strain PQ37 [1]. At a concentration range of 0.1–4 mM, OTA strongly induced SOS DNA repair in the absence of exogenous metabolic activation. OTα, along with ochratoxin B and 5-chlorosalicylic acid, was completely inactive [1]. Critically, while OTB and other inactive analogs exhibited cytotoxicity, OTα was the only compound that was neither genotoxic nor cytotoxic in this bacterial system [1]. The chlorine at C-5 was identified as one determinant of genotoxicity, but the intact amide-linked phenylalanine moiety is also required for the full genotoxic response [1].

Genotoxicity SOS DNA repair Structure-activity relationship

Teratogenicity: OTα Shows No Developmental Toxicity in Zebrafish Embryos, While OTA Is Active at Nanomolar Concentrations

Haq et al. (2016) directly compared the teratogenicity of OTA and OTα using the zebrafish (Danio rerio) embryo model of vertebrate development (ZETA assay) [1]. OTA was potently active at nanomolar concentrations, producing discernible and quantifiable developmental toxicity in a concentration- and time-dependent manner [1]. In contrast, OTα had no significant effect on embryo development at all concentrations tested, supporting the conclusion that hydrolysis of OTA to OTα represents genuine detoxification [1]. The ZETA results further validate OTα as a non-teratogenic degradation product suitable for safety assessment of OTA detoxification strategies.

Developmental toxicity Zebrafish embryo Teratogenicity screening

Alpha-Ochratoxin (OTα): High-Value Research and Industrial Application Scenarios for Procurement


Analytical Reference Standard for OTA Biomonitoring and Exposure Assessment

OTα is the major urinary metabolite of OTA and is widely used as a direct biomarker of OTA exposure in human and animal biomonitoring studies. Validated LC-MS/MS methods require certified OTα reference material for accurate quantification in urine, plasma, and tissue matrices, with reported analyte recovery between 80–120% and RSD ≤ 15% across multiple pig and poultry matrices [1]. Procurement of high-purity OTα is essential for laboratories conducting mycotoxin biomonitoring, food safety surveillance, and pharmacokinetic profiling of OTA in livestock and human populations.

Negative Control and Detoxification Benchmark in OTA Toxicity Research

OTα is uniquely suited as the negative control compound in OTA toxicity studies because it is inactive across every major toxicological endpoint—protein synthesis inhibition [2], immunosuppression [3], neurotoxicity [4], genotoxicity [5], and teratogenicity [6]—while retaining the chlorinated isocoumarin core structure. This makes OTα the only ochratoxin family member that can serve as a structural control without introducing confounding biological activity. It is also the gold-standard endpoint product for evaluating enzymatic and microbial OTA detoxification strategies.

Internal Standard Synthesis and Stable Isotope Dilution Assays

OTα is the key precursor for synthesizing stable isotope-labeled internal standards (e.g., ¹³C-OTα) used in isotope dilution LC-MS/MS quantification of OTA in complex food and biological matrices [7]. The first synthesis of a labeled OTα analogue was reported specifically to enable reliable detoxification monitoring [7]. Laboratories developing or validating SIDA methods for OTA analysis require OTα as both the synthetic starting material and the unlabeled calibration standard.

Microbial and Enzymatic Biodegradation Pathway Studies

OTα is the definitive end-product confirming successful OTA degradation by microorganisms (e.g., rumen microflora, Lysobacter sp., Yarrowia lipolytica) or purified enzymes [8]. In quantitative biodegradation studies, OTα is stoichiometrically produced from OTA hydrolysis and is itself not further degraded under rumen conditions [8]. Procurement of OTα as an authentic standard is mandatory for verifying degradation product identity by LC-MS/MS and calculating mass balance in detoxification efficacy experiments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for alpha-Ochratoxin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.